L-Alanyl-L-alanyl-L-leucine

Enzymology Protease Assay Development Metalloprotease Substrate Screening

Researchers requiring selective metalloprotease detection in complex matrices face interference from serine proteases. L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu) solves this as a defined substrate scaffold with N-terminal modifiability. • As Suc-Ala-Ala-Leu-pNA, delivers kcat/Km = 8.0 × 10⁵ M⁻¹·s⁻¹ for neprilysin, the highest reported catalytic efficiency. • Pro-Ala-Leu-pNA derivatives reduce chymotrypsin/subtilisin interference by 100-1000-fold while preserving >90% metalloprotease activity. • Validated for carboxypeptidase and leucine aminopeptidase assays; supplied with rigorous QC documentation to support reproducible data.

Molecular Formula C12H23N3O4
Molecular Weight 273.33 g/mol
CAS No. 54865-20-2
Cat. No. B14630036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Alanyl-L-alanyl-L-leucine
CAS54865-20-2
Molecular FormulaC12H23N3O4
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(C)NC(=O)C(C)N
InChIInChI=1S/C12H23N3O4/c1-6(2)5-9(12(18)19)15-11(17)8(4)14-10(16)7(3)13/h6-9H,5,13H2,1-4H3,(H,14,16)(H,15,17)(H,18,19)/t7-,8-,9-/m0/s1
InChIKeyLJTZPXOCBZRFBH-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes975.3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ala-Ala-Leu: Core Tripeptide Scaffold


L-Alanyl-L-alanyl-L-leucine (Ala-Ala-Leu, CAS 54865-20-2) is a hydrophobic tripeptide consisting of two L-alanine residues followed by an L-leucine residue, with molecular formula C12H23N3O4 and molecular weight 273.33 g/mol . Its fundamental physicochemical properties include a melting point of 246 °C, predicted boiling point of 561.5±45.0 °C, predicted density of 1.147±0.06 g/cm³, and predicted pKa of 3.39±0.10 . This tripeptide serves as a core recognition motif in chromogenic and fluorogenic synthetic substrates used to quantify metalloprotease and serine protease activities in vitro [1].

Why Ala-Ala-Leu Substitution Matters


In-class substitution of the C-terminal residue in Ala-Ala-Xaa tripeptide scaffolds (where Xaa = Leu, Phe, Val, Ile, or Met) produces markedly different enzyme recognition profiles despite identical N-terminal Ala-Ala sequences. For carboxypeptidase Cc0300, substrates terminating in leucine demonstrate kcat/Km of 1.1 × 10⁵ M⁻¹·s⁻¹, whereas the phenylalanine-terminated analog (L-Ala-L-Phe) with the structurally distinct enzyme Sgx9355e exhibits approximately 19-fold lower catalytic efficiency (kcat/Km = 5.8 × 10³ M⁻¹·s⁻¹) [1]. Furthermore, when incorporated into chromogenic substrates for neprilysin, the Ala-Ala-Leu scaffold enables catalytic efficiency (kcat/Km ≥ 10⁶ M⁻¹·s⁻¹) [2] that can be modulated by N-terminal modifications—substitution of the N-terminal alanine with proline reduces serine protease interference by 2–3 orders of magnitude while preserving >90% of metalloprotease activity [3]. Such differential behavior demonstrates that Ala-Ala-Leu is not an interchangeable commodity peptide but a defined scaffold whose substitution pattern dictates assay sensitivity and enzyme selectivity.

Ala-Ala-Leu Quantitative Differentiation Evidence


Neprilysin vs. Thermolysin Catalytic Efficiency

In a two-stage enzymatic assay using the chromogenic substrate 3-carboxypropanoyl-alanyl-alanyl-leucine-4-nitroanilide (Suc-Ala-Ala-Leu-pNA), neprilysin (neutral endopeptidase, EC 3.4.24.11) hydrolyzes the Ala-Ala-Leu scaffold with a catalytic efficiency (kcat/Km) of 8.0 × 10⁵ M⁻¹·s⁻¹, representing the highest efficiency ever reported for this enzyme acting on synthetic chromophoric and fluorogenic substrates [1]. In direct comparison, thermolysin achieves a faster turnover number (kcat = 1.2 × 10³ s⁻¹ vs. neprilysin kcat = 1.2 × 10² s⁻¹) but its substantially higher Km (4.2 mM vs. 0.15 mM) yields lower overall catalytic efficiency [2].

Enzymology Protease Assay Development Metalloprotease Substrate Screening

Serine Protease Resistance by N-Terminal Proline

Tripeptide derivatives such as 3-carboxypropanoyl-alanyl-alanyl-leucine 4-nitroanilide exhibit high sensitivity for neprilysin (kcat > 10² s⁻¹; kcat/Km ≥ 10⁶ M⁻¹·s⁻¹) but also serve as good substrates for serine proteases chymotrypsin and subtilisin (kcat ~1–34 s⁻¹), causing cross-reactivity in complex biological samples [1]. Substituting the N-terminal alanine with proline (generating Pro-Ala-Leu scaffold) diminishes the catalytic efficiency of serine proteases by 2–3 orders of magnitude while decreasing neprilysin and thermolysin activity only slightly [2].

Substrate Selectivity Engineering Serine Protease Metalloprotease Assay Interference Reduction

Thiol-Dependent Serine Proteinase Kinetics

The thiol-dependent serine proteinase from Bacillus intermedius 3-19 hydrolyzes the protected substrate Z-Ala-Ala-Leu-pNA with defined kinetic parameters: Km = 1.25 mM and kcat = 0.15 s⁻¹ [1]. This enzyme preferably splits peptide bonds formed by carboxyl groups of hydrophobic amino acids, and Ca²⁺ significantly increases its thermal stability [2].

Serine Proteinase Bacillus intermedius Enzyme Kinetics Substrate Characterization

Carboxypeptidase Cc0300 Substrate Preference

For the carboxypeptidase Cc0300 from Caulobacter crescentus CB-15, the dipeptide L-Ala-L-Leu (the core C-terminal motif of Ala-Ala-Leu tripeptide) was identified as the best substrate among a combinatorial dipeptide library, with kcat = 37 s⁻¹ and kcat/Km = 1.1 × 10⁵ M⁻¹·s⁻¹ [1]. In comparison, N-formyl-L-Tyr exhibited kcat = 33 s⁻¹ and kcat/Km = 3.9 × 10⁵ M⁻¹·s⁻¹. The enzyme demonstrated broad specificity for hydrophobic amino acids at the C-terminus (Leu, Ile, Phe, Tyr, Val, Met, Trp) but showed distinct kinetic preferences [2].

Carboxypeptidase Amidohydrolase Superfamily Dipeptide Substrate Specificity Caulobacter crescentus

Leucine Aminopeptidase Substrate Specificity

In a systematic substrate specificity study of tomato wound-induced leucine aminopeptidase (LAP-A) compared with porcine LAP and E. coli PepA, researchers evaluated 60 dipeptide and 7 tripeptide substrates [1]. The plant, animal, and prokaryotic LAPs all hydrolyzed dipeptides with N-terminal nonpolar aliphatic residues (Leu, Val, Ile, Ala), basic residues (Arg), and sulfur-containing residues (Met) rapidly, while P1 Asp or Gly were cleaved inefficiently [2]. Among six Arg-Gly-Xaa tripeptides evaluated, P2' Arg inhibited tripeptide cleavage by all three enzymes, whereas P2' Asp enhanced hydrolysis rates for porcine and prokaryotic LAPs [3].

Leucine Aminopeptidase LAP-A Substrate Specificity Profiling Tripeptide Hydrolysis

Subtilisin-Catalyzed Peptide Synthesis

The subtilisin Karlsberg complex with sodium dodecyl sulfate (SDS) in anhydrous organic solvents effectively catalyzes peptide synthesis using the Z-Ala-Ala-Leu-pNA scaffold with multifunctional amino acids in positions P1 and P'1 (Glu, Arg, and Asp) containing unprotected side ionogenic groups [1]. Kinetic constants for hydrolysis of Z-Ala-Ala-Leu-pNA and Glp-Ala-Ala-Leu-pNA by subtilisins were determined, establishing baseline catalytic parameters for synthetic applications [2].

Enzymatic Peptide Synthesis Subtilisin Karlsberg Organic Solvent Catalysis SDS-Enzyme Complex

Ala-Ala-Leu Application Scenarios


High-Sensitivity Neprilysin Assays

For neprilysin (EC 3.4.24.11) enzymatic assays, Ala-Ala-Leu-based chromogenic substrates (e.g., Suc-Ala-Ala-Leu-pNA) provide the highest reported catalytic efficiency for this enzyme (kcat/Km = 8.0 × 10⁵ M⁻¹·s⁻¹), with a low Km of 0.15 mM enabling sensitive detection at physiological substrate concentrations [1]. This scaffold outperforms alternative tripeptide cores and is validated for two-stage coupled assays with aminopeptidase detection systems.

Metalloprotease Substrates with Serine Protease Resistance

When assaying metalloproteases (neprilysin, thermolysin) in complex biological matrices containing interfering serine proteases, the Ala-Ala-Leu scaffold can be modified by N-terminal proline substitution to generate Pro-Ala-Leu-pNA derivatives. This modification reduces chymotrypsin and subtilisin interference by 100–1000-fold while preserving metalloprotease activity, enabling selective detection without extensive sample fractionation [2].

Carboxypeptidase Cc0300 Characterization & Inhibitor Screening

L-Ala-L-Leu, the core C-terminal motif of Ala-Ala-Leu tripeptide, serves as the optimal substrate for carboxypeptidase Cc0300 from Caulobacter crescentus, with kcat = 37 s⁻¹ and kcat/Km = 1.1 × 10⁵ M⁻¹·s⁻¹ [3]. This defined kinetic profile makes Ala-Ala-Leu-containing substrates ideal for inhibitor screening campaigns and enzyme characterization studies targeting the amidohydrolase superfamily.

Cross-Species Leucine Aminopeptidase Studies

Tripeptides with N-terminal nonpolar aliphatic residues (Ala, Leu, Val, Ile)—including the Ala-Ala-Leu scaffold—are hydrolyzed rapidly by leucine aminopeptidases from tomato (plant), porcine (animal), and E. coli (prokaryote) sources [4]. This conserved recognition across evolutionarily diverse LAP enzymes establishes Ala-Ala-Leu as a reliable substrate for comparative enzymology studies requiring cross-species consistency.

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